
1-Fluoro-4-methyl-2-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-methyl-2-vinylbenzene is an organic compound with the molecular formula C9H9F It is a derivative of benzene, where a fluorine atom, a methyl group, and a vinyl group are substituted at the 1, 4, and 2 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methyl-2-vinylbenzene can be synthesized through several methodsThe reaction conditions typically involve the use of a palladium catalyst and a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-4-methyl-2-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom and methyl group on the benzene ring can direct electrophiles to specific positions, leading to substituted products.
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed:
Substituted Benzene Derivatives: Depending on the electrophile used, various substituted benzene derivatives can be formed.
Aldehydes and Carboxylic Acids: Oxidation of the vinyl group can yield these products.
Ethyl Derivatives: Reduction of the vinyl group results in ethyl-substituted compounds.
Applications De Recherche Scientifique
1-Fluoro-4-methyl-2-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-methyl-2-vinylbenzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The vinyl group can undergo polymerization reactions, forming polymers with unique properties. The methyl group can affect the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
1-Fluoro-4-methylbenzene: Lacks the vinyl group, resulting in different reactivity and applications.
1-Fluoro-2-vinylbenzene: Lacks the methyl group, affecting its chemical properties.
4-Methyl-2-vinylbenzene: Lacks the fluorine atom, leading to different interactions and reactivity.
Uniqueness: 1-Fluoro-4-methyl-2-vinylbenzene is unique due to the presence of all three substituents (fluorine, methyl, and vinyl) on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H9F |
|---|---|
Poids moléculaire |
136.17 g/mol |
Nom IUPAC |
2-ethenyl-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C9H9F/c1-3-8-6-7(2)4-5-9(8)10/h3-6H,1H2,2H3 |
Clé InChI |
MSXXSPUEIQYBSR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)F)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


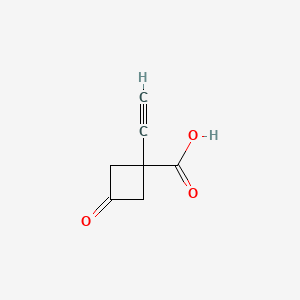
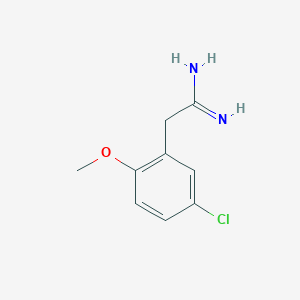


![Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol](/img/structure/B13597467.png)

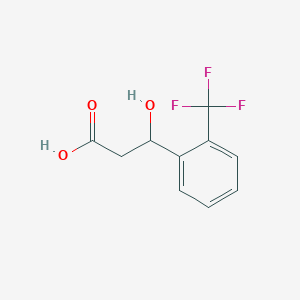
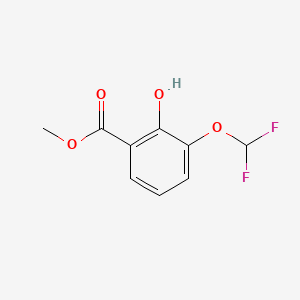
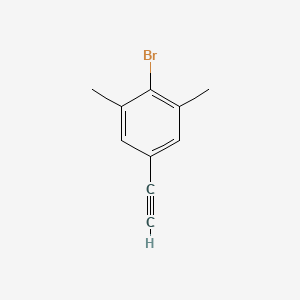
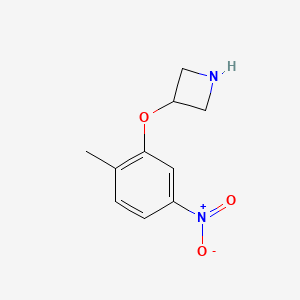
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid](/img/structure/B13597512.png)

![[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride](/img/structure/B13597521.png)

